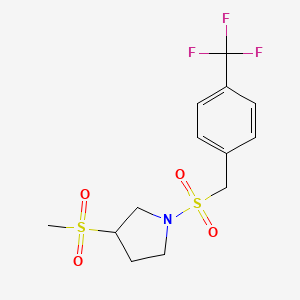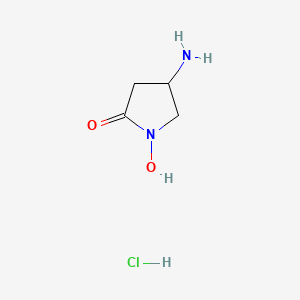
3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine, also known as MTBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTBS is a white crystalline substance with a molecular formula of C16H18F3NO4S2 and a molecular weight of 431.45 g/mol.
Applications De Recherche Scientifique
Synthesis and Reactivity
3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine and its derivatives are synthesized and used in several chemical reactions, demonstrating their versatility in organic synthesis. The synthesis of 4-(trifluoromethyl)pyrrolidines containing sulfonyl, iminosulfonyl, sulfamide, or phosphonyl group at position 3 via 1,3-dipolar cycloaddition reactions showcases the compound's role in creating structurally diverse pyrrolidines, which are of interest in various chemical and pharmaceutical applications (Markitanov et al., 2016).
Molecular Structures and Hydrogen Bonding
Research into the molecular structures and hydrogen bonding patterns of related compounds, such as 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, provides insights into the chemical behavior and interactions of these molecules. The study on the conformation and hydrogen bonding in these compounds sheds light on their potential applications in designing new chemical entities with desired properties (Sagar et al., 2017).
Catalytic Applications
The use of sulfonamides, such as those derived from 3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine, as terminators in cationic cyclisations, demonstrates the compound's utility in synthetic organic chemistry. This approach facilitates the efficient formation of polycyclic systems, highlighting the potential of sulfonamide derivatives in catalysis (Haskins & Knight, 2002).
Material Science
In material science, derivatives of 3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine are used in the synthesis of novel materials. For instance, the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, using a new diamine derived from the compound, indicate its role in developing advanced materials with potential applications in various fields, including electronics and coatings (Liu et al., 2013).
Electrochemistry
The compound's derivatives are also explored in electrochemistry, where they are used in synthesizing high conductivity molten salts based on the imide ion. Such salts, including those derived from pyrrolidinium cations of the bis(trifluoromethanesulfonyl)imide ion, exhibit reduced melting points and are potential candidates for use in ionic liquids and solid polymer electrolytes (McFarlane et al., 2000).
Propriétés
IUPAC Name |
3-methylsulfonyl-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4S2/c1-22(18,19)12-6-7-17(8-12)23(20,21)9-10-2-4-11(5-3-10)13(14,15)16/h2-5,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJYIUZQAMQDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B2716445.png)



![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2716453.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2716454.png)
![3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole](/img/structure/B2716455.png)




![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2716463.png)

